molecular formula C₉H₁₆INO₂ B1145704 Scopine Methiodide CAS No. 21662-36-2

Scopine Methiodide

Cat. No. B1145704
CAS RN: 21662-36-2
M. Wt: 297.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scopine Methiodide is a chemical compound that is used in neurology research . It is a derivative produced by the reaction of a compound with methyl iodide .


Synthesis Analysis

Scopine, a tropane alkaloid, can be prepared by the hydrolysis of scopolamine . It can also be prepared in three steps from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone . The reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally a Prilezhaev epoxidation .


Molecular Structure Analysis

The molecular formula of Scopine is C8H13NO2 . The systematic IUPAC name is (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol .


Chemical Reactions Analysis

Scopine Methiodide is a derivative of Scopine, which is a tropane alkaloid. The methiodide is formed through the methylation of tertiary amines .


Physical And Chemical Properties Analysis

Scopine has a molecular weight of 155.19 and is a solid at room temperature . It is soluble in DMSO .

Safety And Hazards

Scopine is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Scopine Methiodide is currently being used in neurology research . Its potential applications in various fields of research and industry are being explored.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Scopine Methiodide involves the reaction of Scopine with Methiodide.", "Starting Materials": [ "Scopine", "Methiodide" ], "Reaction": [ "Dissolve Scopine in anhydrous ethanol", "Add Methiodide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold ethanol", "Dry the product under vacuum" ] }

CAS RN

21662-36-2

Product Name

Scopine Methiodide

Molecular Formula

C₉H₁₆INO₂

Molecular Weight

297.13

synonyms

(1R,2R,4S,5S,7s)-7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Iodide;  N-Methylscopine Iodide;  Methscopinium Iodide;  3-Oxa-9-azatricyclo[3.3.1.02,4]nonane 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane deriv.;  6β,7β-Epoxy-3α-hydroxy-8-m

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.